4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide
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Overview
Description
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the benzothiazole and chlorophenoxy groups suggests potential biological activity, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Chlorophenoxy Group Attachment: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential antimicrobial or anticancer properties. The benzothiazole moiety is known for its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The sulfonamide group is a common pharmacophore in many drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide likely involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The benzothiazole moiety may interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzothiazole: Known for its biological activity and used in various applications.
Chlorophenoxy Compounds: Often used in herbicides and pharmaceuticals.
Uniqueness
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide is unique due to the combination of these functional groups, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-13-22-18-12-14(6-11-20(18)27-13)23-28(24,25)16-9-7-15(8-10-16)26-19-5-3-2-4-17(19)21/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFNAUNHXQIJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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